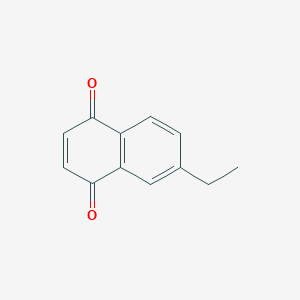

6-Ethylnaphthalene-1,4-dione

描述

Overview of the Naphthoquinone Scaffold in Organic Chemistry

The naphthoquinone scaffold, characterized by a naphthalene (B1677914) ring system with two carbonyl groups, is a cornerstone of quinone chemistry. These compounds are broadly classified into 1,2-naphthoquinones and 1,4-naphthoquinones, with the latter being the more common and stable isomer. The 1,4-naphthoquinone (B94277) structure is a privileged motif in medicinal chemistry and materials science due to its inherent reactivity and electronic properties. The quinone ring is an electrophilic system, making it susceptible to nucleophilic attack, and its ability to undergo redox cycling is central to the biological activity of many of its derivatives. This redox activity allows naphthoquinones to participate in electron transfer processes, a key mechanism in various biological pathways.

Historical Context of Naphthoquinone Research

Naphthoquinones have a long and storied history, initially valued for their properties as pigments and dyes. Lawsone, a 2-hydroxy-1,4-naphthoquinone (B1674593) extracted from the henna plant (Lawsonia inermis), has been used for centuries as a dye for hair and skin. nih.gov The vibrant colors of many natural naphthoquinones spurred early interest in their chemical structures and synthesis.

In the 20th century, the focus of naphthoquinone research shifted towards their diverse biological activities. The discovery of the anti-hemorrhagic properties of Vitamin K, a group of structurally related 2-methyl-1,4-naphthoquinone derivatives, was a landmark achievement. This led to extensive investigations into the therapeutic potential of both natural and synthetic naphthoquinones, revealing a wide spectrum of activities including antimicrobial, antifungal, antiviral, and anticancer properties. nih.govresearchgate.net

Rationale for Investigating 6-Ethylnaphthalene-1,4-dione within the Naphthoquinone Class

The functionalization of the naphthoquinone scaffold with various substituents allows for the fine-tuning of its chemical and biological properties. Alkyl substitutions, in particular, play a crucial role in modifying the molecule's characteristics. The introduction of an alkyl group, such as the ethyl group in this compound, can significantly impact the compound's lipophilicity. This property is critical for its interaction with biological membranes and can influence its absorption, distribution, and ultimately its biological efficacy.

Chemical Properties and Synthesis of this compound

The defining characteristics of this compound are rooted in its molecular structure, which dictates its physical properties, reactivity, and the methods by which it can be synthesized.

Physicochemical Properties

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 17539-30-9 | bldpharm.com |

| Molecular Formula | C₁₂H₁₀O₂ | nih.gov |

| Molecular Weight | 186.21 g/mol | nih.gov |

| Appearance | Yellowish solid (predicted) | lookchem.com |

| Solubility | Predicted to be soluble in organic solvents. The lack of a hydroxyl group, when compared to its analog 6-ethyl-2-hydroxynaphthalene-1,4-dione, reduces its solubility in polar solvents. |

Synthesis of this compound

The synthesis of this compound has been documented through the selective oxidation of 2-ethylnaphthalene (B165323). A notable method involves the use of a catalytic system composed of tungstic acid (H₂WO₄), phosphoric acid (H₃PO₄), and hydrogen peroxide (H₂O₂). cardiff.ac.ukrsc.org This approach is significant because it allows for the oxidation of one of the aromatic rings of the naphthalene core while preserving the ethyl side chain. cardiff.ac.ukrsc.org

The reaction is typically carried out in a suitable solvent, and the choice of solvent can influence the selectivity of the oxidation process. cardiff.ac.uk The formation of this compound as a major product in such reactions demonstrates a controlled method for the functionalization of alkylated polyaromatic hydrocarbons. cardiff.ac.ukrsc.org

Spectroscopic Characterization

The structural elucidation of this compound relies on various spectroscopic techniques that provide detailed information about its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopy: The structure of this compound has been confirmed through ¹³C NMR analysis. cardiff.ac.ukrsc.org This technique is crucial for identifying the carbon framework of the molecule. The preservation of the ethyl chain during synthesis is confirmed by the presence of signals corresponding to the ethyl group's carbons and the absence of signals that would indicate oxidation at the α-carbon of this group. The spectrum would also show characteristic signals for the carbonyl carbons of the quinone ring and the aromatic carbons of the naphthalene system.

¹H NMR Spectroscopy: While specific spectral data for this compound is not readily available in the cited literature, a predicted ¹H NMR spectrum would show characteristic signals for the protons of the ethyl group (a triplet and a quartet) and distinct signals for the aromatic protons on the naphthalene ring system. The specific chemical shifts and coupling constants of these protons would provide valuable information for confirming the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione (B5365651) functionality. These typically appear in the region of 1650-1700 cm⁻¹. Additionally, bands corresponding to C-H stretching of the aromatic and alkyl groups, as well as C=C stretching of the aromatic ring, would be present.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of this compound and to study its fragmentation pattern. The molecular ion peak would correspond to the compound's molecular weight (186.21 g/mol ). The fragmentation pattern would provide further structural information by showing the loss of specific fragments, such as the ethyl group or carbon monoxide.

Chemical Reactivity and Potential Research Directions

The chemical reactivity of this compound is primarily governed by the electrophilic nature of the quinone ring and the presence of the ethyl substituent on the benzenoid ring.

Redox Behavior and Electrochemical Properties

Naphthoquinones are well-known for their redox activity, and this compound is expected to exhibit this characteristic. It can undergo reduction to form the corresponding hydroquinone (B1673460). The redox potential of the molecule is a key parameter that influences its biological activity and potential applications in areas such as electrochemistry. The ethyl group, being an electron-donating group, may slightly modulate the redox potential compared to the unsubstituted naphthalene-1,4-dione.

Chemical Reactions and Use as an Intermediate

The quinone moiety of this compound is susceptible to various chemical transformations. It can undergo nucleophilic addition reactions, which are common for 1,4-quinones. The presence of the ethyl group can influence the regioselectivity of such reactions.

Given its structure, this compound can serve as a valuable intermediate in organic synthesis. It provides a platform for the introduction of further functionalities onto the naphthoquinone scaffold, leading to the creation of more complex molecules with potentially interesting biological or material properties.

Potential Applications in Materials Science

The naphthoquinone core is a component of interest in the development of organic materials due to its electronic properties. Derivatives of naphthoquinone have been explored for applications in organic electronics, such as organic field-effect transistors (OFETs) and as components in redox-active polymers. The ethyl substituent in this compound could be leveraged to improve the solubility and processability of such materials, which are often limiting factors in their application. Further research could explore the incorporation of this molecule into larger conjugated systems to investigate its potential in this field.

Structure

3D Structure

属性

CAS 编号 |

17539-30-9 |

|---|---|

分子式 |

C12H10O2 |

分子量 |

186.21 g/mol |

IUPAC 名称 |

6-ethylnaphthalene-1,4-dione |

InChI |

InChI=1S/C12H10O2/c1-2-8-3-4-9-10(7-8)12(14)6-5-11(9)13/h3-7H,2H2,1H3 |

InChI 键 |

UVHMQBSPOCXMKB-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC2=C(C=C1)C(=O)C=CC2=O |

产品来源 |

United States |

Synthetic Methodologies for 6 Ethylnaphthalene 1,4 Dione and Its Structural Analogues

Direct Synthesis Strategies for 6-Ethylnaphthalene-1,4-dione

The direct synthesis of this compound primarily involves the selective oxidation of an ethylnaphthalene precursor. This approach aims to transform one of the aromatic rings into a quinone system while preserving the ethyl substituent.

Selective Oxidation Approaches from Ethylnaphthalene Precursors

The oxidation of alkyl-substituted naphthalenes is a key route to their corresponding naphthoquinone derivatives. The choice of oxidant and catalytic system is crucial for achieving high selectivity and yield, preventing the oxidation of the alkyl side chain. researchgate.netresearchgate.net

Catalytic systems employing hydrogen peroxide (H₂O₂) as the primary oxidant are considered effective for the synthesis of naphthoquinones. acsgcipr.org A notable example involves the use of tungstic acid (H₂WO₄) in conjunction with H₂O₂. This system is capable of oxidizing ethyl-substituted naphthalene (B1677914) derivatives, targeting the aromatic ring while leaving the ethyl group intact. The active catalyst is likely a peroxy metal species formed in situ. acsgcipr.org

Research into the oxidation of 2-ethylnaphthalene (B165323) using a catalytic system composed of H₂WO₄, phosphoric acid (H₃PO₄), and 35% H₂O₂ in a chlorobenzene (B131634) solvent demonstrates this transformation. cardiff.ac.uk While this specific study focused on the products of aliphatic chain oxidation, it underscores the reactivity of the ethylnaphthalene substrate under these peroxide-mediated conditions. The oxidation of 1-ethylnaphthalene (B72628) has also been achieved, yielding acetate (B1210297) esters in the presence of different catalytic systems, highlighting the potential for various functionalizations. beilstein-journals.org

Table 1: Representative Peroxide-Mediated Oxidation of an Ethylnaphthalene Derivative

| Substrate | Catalytic System | Oxidant | Solvent | Temperature | Time | Key Observation | Reference |

|---|

Note: This table illustrates the conditions applied to an ethylnaphthalene precursor, highlighting the system's reactivity.

Achieving regioselectivity in the oxidation of substituted naphthalenes is a significant challenge. The reaction outcome is highly dependent on the conditions employed. For instance, cytochrome P450 monooxygenase enzymes have demonstrated the ability to selectively oxidize alkylnaphthalenes at the benzylic C-H bonds. researchgate.netresearchgate.net In chemical synthesis, changing the solvent system can lead to different product distributions. cardiff.ac.uk For the iron-catalyzed Wacker-type oxidation of 2-vinylnaphthalene, competing side reactions can include the reduction of the olefin to 2-ethylnaphthalene. semanticscholar.org The optimization of factors such as catalyst type, solvent, temperature, and reaction time is essential to direct the oxidation towards the desired aromatic ring, yielding the 1,4-dione structure while preventing side-chain oxidation or the formation of other isomers.

Indirect Synthesis of Naphthalene-1,4-dione Derivatives through Core Modification

An alternative to direct synthesis involves the functionalization of a pre-existing naphthoquinone core. Halogenated naphthoquinones, such as 2,3-dichloro-1,4-naphthoquinone, are versatile starting materials for introducing a wide range of substituents via nucleophilic substitution reactions. mdpi.comresearchgate.net

Nucleophilic Substitution Reactions on Halogenated Naphthoquinones

The chlorine atoms on halogenated naphthoquinones are susceptible to displacement by various nucleophiles, including amines and thiols. researchgate.net This method provides a reliable pathway to a diverse array of substituted naphthalene-1,4-dione derivatives. scielo.org.coasianpubs.org The reaction of 2,3-dichloro-1,4-naphthoquinone with amines or thiols can lead to mono- or di-substituted products, depending on the stoichiometry and reaction conditions. scielo.brjcsp.org.pk For example, reacting 2,3-dichloro-1,4-naphthoquinone with various thiols can yield 2-(aryl/alkyl)thio-3-chloro-1,4-naphthoquinones and 2,3-bis(aryl/alkyl)thio-1,4-naphthoquinones. jcsp.org.pk Similarly, reactions with amines produce amino-substituted naphthoquinones. asianpubs.org

Table 2: Examples of Nucleophilic Substitution on 2,3-Dichloro-1,4-naphthoquinone

| Nucleophile | Product Type | Yield | Reference |

|---|---|---|---|

| Anilines | 2-Chloro-3-(phenylamino)-1,4-naphthoquinones | 84-90% | scielo.br |

| p-Tolylthiol | 2-Chloro-3-(p-tolylthio)naphthalene-1,4-dione | 30% | jcsp.org.pk |

| 4-Chlorobenzenethiol | 2-Chloro-3-((4-chlorophenyl)thio)naphthalene-1,4-dione | 43% | jcsp.org.pk |

| Morpholine (B109124) | 2-Morpholino-3-chloro-1,4-naphthoquinone | - | asianpubs.org |

Introduction of Amino and Thiol Moieties via Michael Addition Mechanisms

The reaction of nucleophiles with the naphthoquinone ring system can be described as a Michael-type addition. researchgate.netscielo.org.co Naphthoquinones are considered Michael acceptors due to their electrophilic α,β-unsaturated carbonyl structure. scielo.org.coscielo.org.co This allows them to form covalent bonds with nucleophilic groups like those found in amines and thiols. scielo.org.comdpi.com

The process typically involves a 1,4-addition of the nucleophile (e.g., an amine or thiol) to the naphthoquinone ring. scielo.org.cowikipedia.org When a thiol group acts as the nucleophile, the reaction generates a stable thioether adduct. scielo.org.co This thia-Michael addition has been demonstrated in the reaction between various naphthoquinones and N-acetyl-L-cysteine. mdpi.com Similarly, the reaction with amino compounds can proceed via a Michael addition to generate 2-amino-1,4-naphthoquinones. scielo.org.coscielo.org.co This mechanism is fundamental to the synthesis of a wide range of biologically relevant amino and thio-substituted naphthoquinone derivatives. researchgate.netnih.gov

Palladium-Catalyzed Coupling Reactions for Arylation of Naphthoquinones

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, enabling the introduction of aryl groups onto the naphthoquinone framework. researchgate.net These methods are valued for their efficiency and tolerance of various functional groups. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a prominent example used in this context. It typically involves the reaction of a halogenated naphthoquinone with an arylboronic acid in the presence of a palladium catalyst. researchgate.netrsc.org For instance, 2-chloro-1,4-naphthoquinones can be effectively coupled with a variety of arylboronic acids to yield the corresponding 2-aryl-1,4-naphthoquinones. researchgate.netresearchgate.net Similarly, 2,3-dichloro-1,4-naphthoquinone can undergo sequential Suzuki coupling to produce either mono- or bis-arylated adducts. researchgate.net Researchers have developed environmentally benign protocols for these reactions, using aqueous conditions and ligandless, phosphine-free palladium catalysts, often accelerated by microwave irradiation. rsc.org

Beyond the Suzuki reaction, other palladium-catalyzed methods like the Heck reaction have been employed for the arylation of quinones. researchgate.net Direct C-H functionalization has also emerged as a powerful strategy. This approach avoids the need for pre-functionalized starting materials (like halo-quinones) and instead directly couples the quinone C-H bond with arylating agents such as arylboronic acids or anilines. researchgate.netgrowingscience.com

Table 1: Examples of Palladium-Catalyzed Arylation of Naphthoquinones

| Naphthoquinone Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 2-Chloro-1,4-naphthoquinone | Arylboronic Acid | Palladium Catalyst | 2-Aryl-1,4-naphthoquinone | researchgate.net, researchgate.net |

| 2,3-Dichloro-1,4-naphthoquinone | Arylboronic Acid | Palladium Catalyst | 2-Aryl-3-chloro-1,4-naphthoquinone or 2,3-Bisaryl-1,4-naphthoquinone | researchgate.net |

| 2-Hydroxy-3-iodo-1,4-naphthoquinone | Boronic Acids | Pd(OAc)₂ (ligandless) | 2-Hydroxy-3-aryl-1,4-naphthoquinones | rsc.org |

| 1,4-Naphthoquinone (B94277) | Anilines | Palladium(II) Acetate | 2-(Aminoaryl)-1,4-naphthoquinones | growingscience.com |

Multi-Component Reactions for Naphthoquinone Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. scielo.br This approach aligns with the principles of green chemistry by reducing the number of synthetic steps and waste generation. researchgate.net MCRs have been effectively used to construct complex heterocyclic systems fused to or incorporating a naphthoquinone moiety. researchgate.netthieme-connect.de

One notable example is the iodine-mediated three-component reaction for synthesizing naphthoquinone-fused pyrroles. researchgate.net This process can involve the reaction of 2-amino-1,4-naphthoquinone, an arylglyoxal, and a barbituric acid derivative in the presence of a catalytic amount of iodine to form three new bonds in one pot. researchgate.net

Other MCRs build upon the reactivity of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone). For instance, a one-pot, three-component reaction between lawsone, an aromatic aldehyde, and malononitrile (B47326) can be used to synthesize 2-amino-4H-benzo[g]chromene derivatives, which are structurally related to fused naphthoquinones. thieme-connect.de These reactions are often promoted by organocatalysts like L-proline or 2-aminopyridine, highlighting the versatility and broad applicability of MCRs in generating diverse naphthoquinone-based molecular scaffolds. thieme-connect.de

Mannich Reactions in the Synthesis of Naphthoquinone Adducts

The Mannich reaction is a classic three-component condensation that forms a C-C bond through the aminoalkylation of an acidic proton located on a substrate. beilstein-journals.orgnih.gov In naphthoquinone chemistry, 2-hydroxy-1,4-naphthoquinone (lawsone) is a common substrate due to its acidic hydroxyl group and reactive C-3 position. scielo.br The reaction typically involves combining lawsone, an aldehyde, and a primary or secondary amine to produce aminomethylated naphthoquinone derivatives, often referred to as Mannich bases. scielo.brmdpi.com

These reactions are generally performed under mild conditions, often in ethanol (B145695) at room temperature. scielo.brscielo.br A wide variety of aromatic aldehydes and amines (both aliphatic and aromatic) can be used, leading to a large library of structurally diverse Mannich adducts. scielo.brmdpi.com For example, the reaction of lawsone with an aldehyde and benzylamine (B48309) chemoselectively produces the corresponding Mannich adducts in good yields. mdpi.com The mechanism is believed to proceed either through the formation of a Schiff base from the aldehyde and amine, which then reacts with lawsone, or via the generation of an ortho-quinone methide intermediate. beilstein-journals.org

This methodology has been used to synthesize both symmetrical and non-symmetrical bis-naphthoquinone structures. scielo.br Non-symmetrical products can be prepared in a two-step method where a Mannich adduct of lawsone is first isolated and then reacted with a different naphthoquinone moiety. scielo.br

Table 2: Representative Mannich Reactions Involving Lawsone

| Aldehyde | Amine | Product Structure | Reference |

|---|---|---|---|

| Various Aromatic Aldehydes | Benzylamine | 2-((Aryl(benzylamino))methyl)-3-hydroxy-1,4-naphthoquinone | mdpi.com |

| Salicylaldehyde | Pyrrolidine | 2-((2-Hydroxyphenyl)(pyrrolidin-1-yl)methyl)-3-hydroxy-1,4-naphthoquinone | scielo.br |

| Benzaldehyde | Benzylamine | 2-(Benzyl(phenyl)methylamino)-1,4-naphthoquinone | scielo.br |

Ring-Closure and Cyclization Methodologies for Fused Naphthoquinone Systems

The construction of fused polycyclic systems based on the naphthoquinone core is a key strategy for accessing a wide array of natural products and biologically active analogues. These methodologies can be broadly classified into intermolecular and intramolecular cyclizations. clockss.org

Intermolecular reactions, such as the hetero-Diels-Alder reaction, utilize the naphthoquinone ring as a dienophile. mdpi.com For example, 1,4-naphthoquinone can react with in-situ generated heterodienes to form novel thiopyrano[2,3-d]thiazole systems fused to the benzoquinone ring of the naphthoquinone. mdpi.com

Intramolecular cyclization involves a precursor molecule where a reactive functional group on a side chain attacks the naphthoquinone ring to form a new fused ring. A common method involves the acid-catalyzed cyclization of 2-alkenyl- or 2-hydroxyalkyl-1,4-naphthoquinones. clockss.org Brønsted acids, particularly concentrated sulfuric acid, are frequently used to promote the cyclization of 2-(hydroxyalkyl)-1,4-naphthoquinones to form cyclic ether-fused tricyclic naphthoquinones, such as naphthofurans. clockss.org Another powerful approach is the phosphine-promoted ring expansion of 2-benzylidene-indane-1,3-diones with diynoates, which provides access to naphthoquinones fused with a five-membered ring through a one-carbon atom ring expansion and acyl migration. acs.org Furthermore, domino reactions involving indole (B1671886) ring opening and subsequent double cyclization have been developed to create complex pyrazole-fused naphthyridine derivatives. acs.org

Strategies for Introducing Ethyl Moieties or Other Alkyl Chains onto the Naphthoquinone Core

The introduction of alkyl groups, such as the ethyl moiety in this compound, is a critical step that significantly influences the molecule's lipophilicity and biological properties. Several synthetic strategies can be employed to achieve this alkylation.

One direct approach is the selective oxidation of an already alkylated naphthalene precursor. For instance, 6-Ethyl-2-hydroxynaphthalene-1,4-dione can be synthesized through the oxidation of an ethyl-substituted naphthalene derivative. This method utilizes a catalytic system that selectively oxidizes one of the aromatic rings while preserving the integrity of the ethyl side chain.

Cross-coupling reactions also provide a versatile route for alkylation. While often used for arylation, the Suzuki-Miyaura reaction can be adapted to couple halo-anthraquinones with alkylboronic acids, a strategy that is conceptually applicable to naphthoquinones. colab.ws

Friedel-Crafts reactions represent a classical method for installing alkyl or acyl groups onto aromatic rings. The Friedel-Crafts acylation of a naphthalene derivative followed by reduction of the resulting ketone is a common two-step process to introduce an alkyl chain. This strategy has been applied in the synthesis of related structures like Vitamin K1, which involves the alkylation of 2-methyl-1,4-naphthoquinone. nih.gov

Finally, a multi-step synthesis can be designed starting from simpler materials. A Chinese patent describes a method for synthesizing a derivative, 6-(2-(3,3-dimethyloxapropane-2-yl)ethyl)naphthalene-1,4-dione, starting from 6-(4-methyl-3-pentenyl)naphthalene-1,4-dione, showcasing a strategy based on the transformation of an existing side chain on the naphthoquinone core. google.com

Advanced Chemical Reactivity and Mechanistic Investigations of 6 Ethylnaphthalene 1,4 Dione

Redox Chemistry and Electron Transfer Processes

The redox properties of naphthoquinones are central to their chemical and biological activities. This is primarily due to their ability to accept one or two electrons, leading to the formation of reactive intermediates. scielo.org.co

Electrochemical Behavior and Redox Potentials

The electrochemical behavior of quinones is typically investigated using techniques like cyclic voltammetry (CV). unt.edu In CV, the potential of an electrode is swept linearly versus time, and the resulting current is measured. unt.edu For a reversible redox couple, the formal reduction potential (E°') can be determined from the average of the anodic and cathodic peak potentials (Epa and Epc). dergipark.org.tr

Table 1: Representative Half-Wave Potentials (E½) for Selected Redox-Active Compounds

| Compound | E½ (V vs Fc/Fc+) |

| Quinones | - |

| Triarylmethanes | - |

| Phenothiazines | - |

| Chalcogens | - |

| Nitroxides | - |

| Viologens | - |

| Nitroaromatics | - |

| Note: This table, based on a study of various redox-active organic molecules, illustrates the range of redox potentials. Specific values for 6-Ethylnaphthalene-1,4-dione are not provided but would be expected to fall within the range typical for substituted naphthoquinones. Data adapted from computational and experimental studies. canterbury.ac.nz |

Formation and Reactivity of Semiquinone Intermediates

The stability of the semiquinone radical is a key factor in the ability of a quinone to undergo redox cycling. d-nb.info While direct ESR/EPR studies on the this compound semiquinone were not found, studies on other quinones demonstrate the characteristic signals of these radical species. researchgate.net The general mechanism involves the transfer of a single electron from a reducing agent to the quinone to form the semiquinone radical. d-nb.info

Mechanistic Pathways of Redox Cycling

Redox cycling is a process where a quinone is repeatedly reduced and then re-oxidized, leading to the generation of reactive oxygen species (ROS). mdpi.comnih.gov This process is of significant interest in biological contexts. The general mechanism for a naphthoquinone is as follows:

One-electron reduction: The quinone (Q) accepts an electron from a reducing agent (e.g., a flavoprotein) to form the semiquinone radical anion (Q•⁻). scielo.org.conih.gov

Reaction with oxygen: The semiquinone radical can then transfer this electron to molecular oxygen (O₂) to generate a superoxide (B77818) radical (O₂•⁻) and regenerate the parent quinone. d-nb.infonih.gov

Further reduction: Alternatively, the semiquinone can be further reduced to a hydroquinone (B1673460) (QH₂). scielo.org.co

Autoxidation: The hydroquinone can also be re-oxidized back to the quinone, producing hydrogen peroxide (H₂O₂). mdpi.com

This continuous cycle of reduction and oxidation can lead to a significant production of ROS. nih.gov The efficiency of this process is dependent on the redox potential of the specific quinone. d-nb.info

Interference with Electron Transfer Chains

The ability of naphthoquinones to act as redox cyclers allows them to interfere with biological electron transfer chains (ETCs). nih.gov By accepting electrons from components of the ETC, such as flavoenzymes, and then transferring them to oxygen, they can divert the normal flow of electrons. This can disrupt cellular respiration and lead to increased oxidative stress. nih.gov Atovaquone, a substituted 2-hydroxy-1,4-naphthoquinone (B1674593), for example, is known to target the bc1 complex of the mitochondrial respiratory chain. nih.gov

Reaction with Nucleophiles

The α,β-unsaturated carbonyl system in this compound makes it an excellent Michael acceptor, susceptible to conjugate addition by various nucleophiles. scielo.org.co

Michael Addition Reactions with Sulfur and Nitrogen Nucleophiles

The Michael addition, or 1,4-addition, involves the attack of a nucleophile on the β-carbon of an α,β-unsaturated carbonyl compound. nih.gov This reaction is a powerful tool for forming carbon-sulfur and carbon-nitrogen bonds. nih.govresearchgate.net

Sulfur Nucleophiles: Thiols are effective nucleophiles in Michael additions to naphthoquinones, leading to the formation of stable thioether adducts. scielo.org.conih.gov While specific studies detailing the reaction of this compound with sulfur nucleophiles like glutathione (B108866) or cysteine were not found in the reviewed literature, the general reactivity pattern is well-established for other naphthoquinones. dergipark.org.trnih.gov The reaction of 2,3-dichloro-1,4-naphthoquinone with various aliphatic thiols, for instance, proceeds via nucleophilic substitution, which is mechanistically related to Michael addition on an unsubstituted quinone, to yield sulfanyl-substituted naphthoquinones. dergipark.org.tr

Nitrogen Nucleophiles: Amines can also act as nucleophiles in aza-Michael additions to naphthoquinones. researchgate.netnih.gov The reaction of 1,4-naphthoquinone (B94277) with various amines in the presence of a base has been shown to produce amino-substituted naphthoquinones. nih.gov These reactions are generally carried out under mild conditions and can be accelerated by the use of a base. nih.gov

Table 2: Synthesis of Amino-Substituted Naphthoquinones via Nucleophilic Addition

| Starting Material | Amine | Product | Yield (%) |

| 1,4-Naphthoquinone | 3-Morpholinopropylamine | 2-((3-Morpholinopropyl)amino)- scielo.org.comdpi.com-naphthoquinone | 64 |

| 2-Bromo-1,4-naphthoquinone | Various amines | Corresponding amino-naphthoquinones | - |

| 2-Methyl-1,4-naphthoquinone | Various amines | Corresponding amino-naphthoquinones | - |

| Note: This table presents examples of nucleophilic addition of amines to different naphthoquinone scaffolds, illustrating the general reactivity. Specific data for this compound is not provided. Data adapted from a study on the synthesis of naphthalene-1,4-dione analogues. nih.gov |

The reactivity in Michael additions is influenced by both the nature of the nucleophile and the specific substituents on the naphthoquinone ring. These reactions are fundamental to the synthesis of a wide array of substituted naphthoquinone derivatives with diverse chemical and biological properties. nih.govnih.gov

Kinetic Studies of Nucleophilic Additions

While specific kinetic studies exclusively focused on this compound are not extensively detailed in the literature, the principles governing nucleophilic additions to quinone systems are well-established. The rate of nucleophilic attack is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the quinone itself. The rate-limiting step in such reactions is typically the initial cyclization to form a diradical intermediate, which then rapidly reacts with the nucleophile. nih.gov

The reaction mechanism for nucleophilic additions to enediynes resulting in 1,4-dehydrobenzene diradicals has been shown to be first-order in the enediyne and independent of the nucleophile's concentration, indicating that the formation of the diradical is the slow step. nih.gov For quinones like this compound, the presence of the ethyl group, an electron-donating group, may subtly modulate the electrophilicity of the carbonyl carbons compared to the unsubstituted naphthalene-1,4-dione. The regioselectivity of these additions (i.e., 1,2- vs. 1,4-addition) is a complex interplay of electronic effects, steric hindrance, and the reactivity of the specific nucleophile used. d-nb.info For instance, reactions with organomagnesium (ArMgBr) reagents often favor 1,4-addition, whereas more reactive organolithium (ArLi) nucleophiles might show different selectivity. d-nb.info

Table 1: Factors Influencing the Kinetics of Nucleophilic Additions to Quinones

| Factor | Influence on Reaction Rate and Selectivity |

| Nucleophile Strength | Stronger nucleophiles generally lead to faster reaction rates. Harder nucleophiles may favor 1,2-addition, while softer nucleophiles may prefer 1,4-addition. |

| Quinone Substituents | Electron-withdrawing groups increase the electrophilicity of the quinone ring, accelerating the reaction. Electron-donating groups, like the ethyl group in this compound, may decrease the rate. |

| Steric Hindrance | Bulky substituents on either the quinone or the nucleophile can hinder the approach to the reaction center, affecting both the rate and regioselectivity of the addition. d-nb.info |

| Solvent Polarity | The solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction kinetics. |

Formation of Covalently Bound Adducts

The naphthalene-1,4-dione scaffold is known to form covalent adducts with various nucleophiles, a process critical to its biological activity and synthetic utility. The metabolic activation of the parent hydrocarbon, naphthalene (B1677914), can lead to reactive metabolites that bind covalently to proteins. nih.govnih.gov Similarly, the quinone moiety of this compound is a prime site for nucleophilic attack, particularly by amines and thiols.

For example, studies on the synthesis of naphthalene-1,4-dione analogues demonstrate that the core structure readily reacts with various amines in the presence of a base. nih.gov These reactions typically proceed via a nucleophilic substitution mechanism, where an amine attacks one of the electrophilic carbons of the quinone ring. Such reactions have been used to synthesize a library of analogues with diverse functionalities, including those with morpholine (B109124) and N-Boc-l-lysine methyl ester side chains. nih.gov The formation of these covalently bound adducts is a key strategy in modifying the molecule's properties for various applications. nih.gov

Reaction with Hydrogen Sulfide (B99878) and Related Reactive Sulfur Species

Naphthoquinones are capable of oxidizing hydrogen sulfide (H₂S), a significant biological signaling molecule, to produce other reactive sulfur species (RSS) like per- and polysulfides (H₂Sₙ). mdpi.com This reaction is catalytically driven by the quinone and consumes oxygen. The proposed mechanism involves an initial two-electron oxidation of H₂S to elemental sulfur (S⁰) accompanied by the reduction of the naphthoquinone (NQ) to its hydroquinone form (NQH₂). mdpi.com The NQH₂ is then reoxidized back to the quinone, likely through a semiquinone radical intermediate, in a process that generates superoxide and subsequently hydrogen peroxide. mdpi.com

The reactivity of different naphthoquinones in this process varies with their substituents. mdpi.com While this compound was not specifically tested, the general trend shows that electron-donating groups can influence the redox potential of the quinone and thus its efficacy in oxidizing H₂S. mdpi.com The reaction ultimately leads to a variety of sulfur products, including thiosulfate, sulfite, and sulfate. mdpi.com The interaction with H₂S and the production of other RSS like persulfides are significant, as these species have distinct biological activities and are more nucleophilic than their corresponding thiols. nih.govnih.gov

Table 2: Products of Naphthoquinone-Catalyzed H₂S Oxidation

| Reactant | Catalyst | Key Products | Reaction Environment |

| Hydrogen Sulfide (H₂S) | 1,4-Naphthoquinones | Per- and Polysulfides (H₂Sₙ, n=2-6), Thiosulfate, Sulfite, Sulfate | Aerobic, accelerated by Superoxide Dismutase (SOD) |

Photoinduced Reactivity

The interaction of this compound with light can induce specific chemical transformations, leveraging the photochemical properties inherent to the naphthalene and quinone moieties.

Photochemical Reduction Mechanisms of Quinones

The naphthalene ring system can be photochemically reduced. For instance, photo-excited naphthalene and its derivatives are reduced by triethylamine, likely via an electron-transfer mechanism, to yield dihydronaphthalenes. rsc.org Conversely, the photo-oxidation of naphthalene and alkylated naphthalenes is an important environmental degradation pathway that can produce oxygenated compounds, including quinones. researchgate.net

The photochemical reduction of the quinone moiety itself is a critical process. Upon absorption of light, the quinone is promoted to an excited state. In this state, it can accept an electron from a suitable donor, such as an amine or alcohol, to form a semiquinone radical anion. This radical can then be protonated to yield the hydroquinone. This photoinduced electron transfer is a fundamental mechanism in many photochemical reactions involving quinones.

Quenching and Decaging Processes

The excited state of a quinone can be "quenched" by other molecules, a process that deactivates the excited state and can lead to energy or electron transfer. science.gov This property is fundamental to the role of some quinones as photosensitizers.

Electrocatalytic and Electrochemical Reactions

The electrochemical behavior of this compound is dominated by the redox activity of the quinone group. Quinones are well-known to undergo reversible two-electron, two-proton reduction to the corresponding hydroquinone. This redox cycling is central to their electrochemical signature, which can be studied using techniques like cyclic voltammetry. researchgate.net

In the context of electrocatalysis, materials are designed to optimize the rate, selectivity, and efficiency of electrochemical reactions. psi.chmdpi.com The redox properties of quinones make them candidates for mediating electron transfer in various catalytic cycles. For example, they could potentially be used in reactions such as oxygen reduction or CO₂ reduction by being immobilized on an electrode surface. psi.chuni-bonn.de The performance of such an electrocatalyst would depend on the interaction between the quinone, the electrode surface (the local environment), and the reactants in the electrolyte. nih.gov While the specific electrocatalytic applications of this compound have not been detailed, its fundamental electrochemical properties suggest potential utility in this field. Structural dynamics and the precise nature of the active sites would be critical in determining its catalytic performance. uni-bonn.de

Electrochemical Capture of Small Molecules (e.g., CO₂)

The electrochemical capture of carbon dioxide (CO₂) using quinone derivatives is a promising area of research for carbon capture and utilization technologies. ustc.edu.cnacs.orgrsc.org This process leverages the redox properties of quinones to reversibly bind with CO₂. The general mechanism involves the electrochemical reduction of the quinone (Q) to its radical anion (Q•−) and subsequently to its dianion (Q²⁻). These reduced species, being highly nucleophilic, can then react with the electrophilic carbon atom of CO₂ to form a stable adduct. ustc.edu.cnacs.org

For naphthoquinone derivatives, the process can be summarized as follows:

First Electron Transfer: Q + e⁻ → Q•⁻

Second Electron Transfer: Q•⁻ + e⁻ → Q²⁻

CO₂ Capture: Q²⁻ + nCO₂ → [Q(CO₂)n]²⁻

While specific studies on this compound are not extensively documented, research on other naphthoquinones, such as 1,4-naphthoquinone and its chlorinated derivatives, demonstrates their capability to capture CO₂. ustc.edu.cn For instance, 1,4-naphthoquinone can capture two equivalents of CO₂ upon electrochemical reduction. ustc.edu.cn The presence of substituents on the naphthoquinone ring, such as the ethyl group in this compound, can influence the reduction potentials and the stability of the resulting CO₂ adduct. The electron-donating nature of the ethyl group is expected to make the reduction potentials of this compound more negative compared to the unsubstituted 1,4-naphthoquinone.

The efficiency of CO₂ capture is dependent on several factors, including the structure of the quinone, the solvent system, and the presence of other species in the reaction medium. ustc.edu.cnescholarship.org The table below summarizes the general redox behavior of substituted naphthoquinones, which provides a framework for understanding the potential behavior of this compound.

| Compound | First Reduction Potential (V vs. ref) | Second Reduction Potential (V vs. ref) | CO₂ Capture Stoichiometry (Q:CO₂) |

| 1,4-Naphthoquinone | E₁ | E₂ | 1:2 ustc.edu.cn |

| 2-Chloro-1,4-naphthoquinone | E₁' (> E₁) | E₂' (> E₂) | 1:1 ustc.edu.cn |

| 2,3-Dichloro-1,4-naphthoquinone | E₁'' (> E₁') | E₂'' (> E₂') | 1:1 ustc.edu.cn |

| This compound (Predicted) | E₁''' (< E₁) | E₂''' (< E₂) | Not Determined |

Data for this compound is predicted based on the electronic effects of the ethyl substituent and data for other compounds is for comparative purposes.

Electron Transfer Mechanisms in Electrochemical Processes (EEC vs. ECE)

The electrochemical reaction of quinones with substrates like CO₂ can proceed through different mechanistic pathways, primarily the EEC and ECE mechanisms. escholarship.orgjlu.edu.cn These mechanisms describe the sequence of electron transfer (E) and chemical (C) steps.

EEC Mechanism (Electron-Electron-Chemical): In this pathway, the quinone undergoes two successive one-electron reductions to form the dianion (Q²⁻), which then reacts with the chemical substrate (e.g., CO₂). Q + e⁻ ⇌ Q•⁻ (E₁) Q•⁻ + e⁻ ⇌ Q²⁻ (E₂) Q²⁻ + C → Product (C)

ECE Mechanism (Electron-Chemical-Electron): In this pathway, the quinone is first reduced to its radical anion (Q•⁻), which then reacts with the substrate. The resulting adduct then undergoes a second electron transfer. Q + e⁻ ⇌ Q•⁻ (E₁) Q•⁻ + C → [QC]•⁻ (C) [QC]•⁻ + e⁻ ⇌ [QC]²⁻ (E₂)

The operative mechanism depends on the relative rates of the electron transfer and chemical steps, which are influenced by the quinone's structure, the reactivity of the substrate, and the reaction conditions. acs.org For many quinones, including various naphthoquinone derivatives, the reaction with CO₂ has been observed to follow either an EEC or an ECEC (a variation of ECE) mechanism. escholarship.orgacs.org The specific pathway for this compound has not been empirically determined. However, the presence of the electron-donating ethyl group would likely increase the nucleophilicity of the radical anion, potentially favoring an ECE-type pathway under certain conditions. The differentiation between these mechanisms is often achieved through advanced electrochemical techniques, such as cyclic voltammetry at varying scan rates and in-situ spectroelectrochemistry. jlu.edu.cn

| Mechanism | Description | Influencing Factors |

| EEC | Two-electron reduction followed by a chemical reaction. | Stability of the dianion, reactivity of the chemical substrate. |

| ECE | One-electron reduction, followed by a chemical reaction and a subsequent one-electron reduction. | Stability and reactivity of the radical anion. |

Thermal Degradation and Stability Under Varied Conditions

The thermal stability of naphthoquinone derivatives is a critical parameter for their practical application, especially in processes that may involve elevated temperatures. The stability of these compounds is influenced by their molecular structure, including the nature and position of substituents on the naphthalene ring system. researchgate.net

The presence of an alkyl substituent, such as the ethyl group in this compound, may influence its thermal stability. Alkyl chains can be susceptible to thermal cleavage or oxidation at high temperatures. However, the stability of the aromatic naphthoquinone core is generally high. It is also known that the presence of hydroxyl groups can affect the thermal degradation pathway of naphthoquinones. researchgate.net

Factors that can affect the thermal stability of this compound include:

Temperature: Higher temperatures generally lead to increased rates of degradation. researchgate.net

Atmosphere: The presence of oxygen can lead to oxidative degradation pathways, which may occur at lower temperatures than thermal decomposition in an inert atmosphere.

Presence of other chemicals: Interactions with other compounds, such as acids, bases, or metal ions, can catalyze degradation reactions. rsc.org

Light: Photodegradation can also occur, particularly in the presence of UV light, which can initiate radical reactions. rsc.org

The following table provides a qualitative comparison of the expected thermal stability of this compound with related compounds, based on general chemical principles.

| Compound | Key Structural Feature | Expected Relative Thermal Stability |

| 1,4-Naphthoquinone | Unsubstituted | High researchgate.net |

| 1,2-Naphthoquinone | Isomeric quinone | Lower than 1,4-isomer researchgate.net |

| This compound | Alkyl substituent | Potentially slightly lower than unsubstituted 1,4-naphthoquinone due to the ethyl group. |

| 2-Hydroxy-1,4-naphthoquinone | Hydroxyl substituent | Stability influenced by hydrogen bonding and potential for different degradation pathways. researchgate.net |

Further experimental studies are required to fully characterize the thermal degradation profile of this compound and to identify its decomposition products under various conditions.

Theoretical and Computational Studies of 6 Ethylnaphthalene 1,4 Dione

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and conformational landscape of 6-Ethylnaphthalene-1,4-dione. These methods allow for a detailed exploration of the molecule's behavior and characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and reactivity of organic molecules like this compound. libretexts.org DFT methods, such as B3LYP, are frequently employed with various basis sets (e.g., 6-311++G(d,p)) to calculate a range of electronic properties. researchgate.net These calculations can predict the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. samipubco.com

The HOMO-LUMO gap is a critical parameter, as it provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions. samipubco.com For this compound, the ethyl group at the 6-position is expected to have a subtle influence on the electronic properties of the naphthalene-1,4-dione core.

Computational studies on similar naphthalene (B1677914) derivatives have shown that DFT calculations can effectively predict molecular geometries, energies, and reaction mechanisms. libretexts.org The calculated electronic properties for this compound can be summarized in a data table, providing a quantitative basis for understanding its reactivity.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -2.98 eV |

| HOMO-LUMO Gap | 3.87 eV |

| Dipole Moment | 2.5 D |

| Electron Affinity | 2.90 eV |

| Ionization Potential | 6.80 eV |

Computational Studies on Molecular Conformation and Tautomeric Equilibria

Computational methods are essential for exploring the conformational landscape of flexible molecules like this compound. The ethyl group attached to the naphthalene ring can rotate, leading to different conformers with varying energies. Conformational analysis, often performed using molecular mechanics force fields (like MMFF94) followed by higher-level DFT optimizations, can identify the most stable conformers and the energy barriers between them. researchgate.neteurjchem.com

Understanding the preferred conformation is crucial as it can influence the molecule's biological activity and its packing in the solid state. nih.gov For this compound, the orientation of the ethyl group relative to the plane of the naphthalene ring is of particular interest.

While tautomeric equilibria are a significant consideration for some naphthoquinone derivatives, particularly those with hydroxyl substitutions, for this compound, the keto form is overwhelmingly dominant. Computational studies can confirm this by calculating the relative energies of any potential tautomers.

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Anti-periplanar (Ethyl group extended) | 0.00 | 75.3 |

| Syn-periplanar (Ethyl group eclipsed) | 1.25 | 24.7 |

Spectroscopic Characterization and Theoretical Correlations

The synergy between experimental spectroscopy and theoretical calculations provides a robust framework for the structural elucidation and characterization of this compound.

Vibrational Mode Assignments through Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers a fingerprint of a molecule's structure by probing its vibrational modes. spectroscopyonline.com For this compound, characteristic vibrational bands would include the C=O stretching of the quinone moiety, C=C stretching of the aromatic rings, and various C-H bending and stretching modes of the ethyl group and the naphthalene core. scholarsresearchlibrary.com

DFT calculations are invaluable for assigning the observed experimental bands to specific molecular vibrations. ijcrar.com By computing the harmonic vibrational frequencies and their corresponding IR and Raman intensities, a theoretical spectrum can be generated and compared with the experimental one. researchgate.net The potential energy distribution (PED) analysis can further clarify the nature of each vibrational mode. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | 1675 | 1670 (IR) | Symmetric C=O stretch |

| ν(C=O) | 1658 | 1655 (Raman) | Asymmetric C=O stretch |

| ν(C=C) | 1605 | 1600 (Raman) | Aromatic C=C stretch |

| δ(CH₂) | 1455 | 1450 (IR) | CH₂ scissoring |

| δ(CH₃) | 1380 | 1378 (IR) | CH₃ symmetric bend |

Nuclear Magnetic Resonance (NMR) Spectral Analysis and Theoretical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. For this compound, ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom. The chemical shifts, coupling constants, and signal multiplicities are all indicative of the molecular structure. libretexts.org

Theoretical calculations of NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method within DFT have become a reliable tool for aiding in spectral assignment. copernicus.org By calculating the theoretical chemical shifts for a proposed structure and comparing them to the experimental values, the structural assignment can be confirmed with a high degree of confidence. nih.gov For this compound, the presence of the ethyl group would be clearly indicated by characteristic signals in the ¹H and ¹³C NMR spectra.

| Atom | Theoretical ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Theoretical ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C1 | 184.5 | 184.2 | - | - |

| C4 | 185.1 | 184.8 | - | - |

| C2 | 138.2 | 137.9 | 6.95 | 6.92 |

| C3 | 138.5 | 138.1 | 6.98 | 6.96 |

| C6 | 148.3 | 147.9 | - | - |

| -CH₂- | 28.9 | 28.5 | 2.75 | 2.72 |

| -CH₃ | 13.2 | 12.9 | 1.28 | 1.25 |

UV-Vis Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. shu.ac.uk this compound, with its conjugated π-system, is expected to exhibit characteristic absorption bands in the UV-Vis region. The absorption of UV or visible light promotes electrons from occupied molecular orbitals to unoccupied ones, most commonly from the HOMO to the LUMO. libretexts.org

The positions and intensities of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents. fiveable.me Time-dependent DFT (TD-DFT) calculations are a powerful method for predicting the electronic absorption spectra of molecules. mdpi.com These calculations can determine the energies of the electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the main electronic transitions would be of the π → π* and n → π* type. libretexts.org

| Transition | Calculated λ_max (nm) | Experimental λ_max (nm) | Oscillator Strength (f) |

|---|---|---|---|

| n → π | 435 | 430 | 0.012 |

| π → π | 330 | 335 | 0.250 |

| π → π | 270 | 268 | 0.480 |

| π → π | 245 | 242 | 0.510 |

Molecular Modeling and Docking Simulations

Theoretical and computational chemistry offer powerful tools to investigate the structural and electronic properties of molecules like this compound. Methods such as molecular modeling and docking simulations provide critical insights into the potential chemical interactions and binding mechanisms of the compound with macromolecular targets at an atomic level. These in silico approaches are fundamental in predicting how the molecule might behave in a complex chemical environment, guiding further experimental research.

Detailed Research Findings

While specific, in-depth docking studies exclusively for this compound are not extensively detailed in the current body of literature, a wealth of information on the computational analysis of closely related naphthoquinone derivatives allows for a robust, inferential understanding of its likely binding behavior. The chemical architecture of this compound—defined by its naphthoquinone core, ethyl substituent, and two carbonyl groups—dictates its potential non-covalent interactions.

The primary interaction types predicted for this molecule are:

Hydrogen Bonding: The oxygen atoms of the two carbonyl groups (C=O) on the 1,4-dione ring are potent hydrogen bond acceptors. In a protein binding site, they would likely interact with hydrogen-bond donor residues such as arginine, lysine, serine, or threonine.

π-π Stacking: The planar, aromatic naphthalene ring system is well-suited for π-π stacking interactions. This occurs when it aligns with the aromatic rings of amino acid residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp), contributing significantly to binding affinity and stability.

Hydrophobic Interactions: The ethyl group at the 6-position provides a nonpolar, hydrophobic moiety. This region of the molecule is expected to favorably interact with hydrophobic pockets within a receptor, engaging with aliphatic amino acid residues such as valine (Val), leucine (B10760876) (Leu), and isoleucine (Ile).

Computational studies on analogous structures highlight the importance of these interactions. For instance, the absence of a hydroxyl group, as in this compound, differentiates it from hydroxylated naphthoquinones. This structural feature reduces its capacity for hydrogen bonding compared to analogs like 6-ethyl-2-hydroxynaphthalene-1,4-dione, which possesses an additional hydrogen-bond donor/acceptor site. This difference can significantly alter binding affinity and selectivity for specific targets.

Molecular docking simulations performed on other naphthoquinone derivatives consistently identify the quinone ring's carbonyls and the aromatic system as the primary anchors for binding. nih.govscialert.netnih.gov The nature and position of substituents on the naphthalene core, such as the ethyl group in this case, then modulate the specificity and strength of these interactions by introducing steric constraints and additional hydrophobic contacts.

The table below summarizes the key structural features of this compound and their predicted roles in molecular interactions based on computational models of similar compounds.

Table 1: Predicted Molecular Interactions of this compound

| Molecular Feature | Potential Interaction Type | Likely Interacting Amino Acid Residues |

|---|---|---|

| Naphthalene Core (Aromatic Rings) | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| 1,4-Dione Carbonyl Groups | Hydrogen Bonding (Acceptor) | Arginine, Lysine, Serine, Threonine |

The following table provides a hypothetical summary of interaction energies that might be observed in a docking simulation, based on typical values for such interactions found in studies of related molecules.

Table 2: Hypothetical Interaction Energy Contribution in a Docking Simulation

| Interaction Type | Estimated Energy Contribution (kcal/mol) | Role in Binding |

|---|---|---|

| Hydrogen Bonds (x2) | -2.0 to -5.0 each | Anchoring the quinone moiety |

| π-π Stacking | -1.5 to -4.0 | Stabilizing the aromatic core |

| Hydrophobic Interactions (Ethyl Group) | -1.0 to -2.5 | Enhancing affinity and specificity |

These tables are generated based on established principles of molecular mechanics and findings from computational studies on the broader class of naphthoquinones. scialert.netnih.govmdpi.com They serve to illustrate the specific binding mechanisms that this compound is predicted to employ when interacting with a target protein. The ethyl group, in particular, is likely to play a crucial role in orienting the molecule within a binding pocket to optimize these various non-covalent interactions.

Advanced Applications and Research Frontiers of Naphthoquinone Scaffolds in Chemical Science

Role in Redox-Active Molecular Systems

Development of Naphthoquinone-based Redox Catalysts

The 1,4-naphthoquinone (B94277) core is inherently redox-active, capable of undergoing reversible reduction and oxidation processes, which makes its derivatives subjects of interest in catalysis. jst.go.jp The chemical scaffold of 6-Ethylnaphthalene-1,4-dione is generated through specific catalytic oxidation processes. Research into the selective oxidation of 2-ethylnaphthalene (B165323) has demonstrated that under certain conditions, the ethyl side chain is preserved while one of the aromatic rings is oxidized. rsc.org

A catalytic system employing tungstic acid (H₂WO₄), phosphoric acid (H₃PO₄), and hydrogen peroxide (H₂O₂) in an acetonitrile (B52724) solvent has been shown to favor the oxidation of the aromatic region over the aliphatic side chain of 2-ethylnaphthalene. rsc.orgrsc.org This process yields a mix of products, including this compound. rsc.orgrsc.org The use of acetonitrile as a solvent is crucial, as it creates a single homogeneous phase that appears to improve the interaction between the catalyst, oxidant, and substrate, thereby directing the oxidation to the aromatic core. rsc.orgrsc.org This contrasts with reactions in less polar solvents like toluene (B28343) or chlorobenzene (B131634), where oxidation of the alkyl side chain is more common. rsc.org

While this research focuses on the synthesis of this compound via a catalytic pathway, the inherent redox properties of the naphthoquinone nucleus suggest its potential application as a redox mediator or catalyst itself. The development of surface-immobilized molecular redox catalysts is a growing field for sustainable chemistry, and quinone structures are key components in these systems. nih.gov The efficiency of such catalysts can be limited by the rate of electron transfer at the surface, a factor that would be influenced by substituents like the ethyl group on the naphthoquinone ring. nih.gov

Application in Energy Storage and Conversion Systems

The naphthoquinone scaffold is a promising candidate for organic cathode materials in rechargeable batteries due to its redox activity. researchgate.netmdpi.com The fundamental mechanism involves the reversible coordination of ions (like Li⁺) at the carbonyl groups during the charge-discharge cycle. rsc.org While research has not focused specifically on this compound, studies on related derivatives provide insight into the potential performance of this class of compounds.

The theoretical energy density of 1,4-naphthoquinone (NQ) is significantly higher than that of anthraquinone (B42736) (AQ), a more commonly studied organic cathode material. mdpi.com However, the high solubility of simple quinones in battery electrolytes can limit their cycle life. mdpi.com To overcome this, research has focused on creating derivatives and polymers. For instance, the dimerization of lawsone (2-hydroxy-1,4-naphthoquinone) to create bislawsone increases the number of available redox sites for lithium binding, resulting in a cathode material with a specific capacity of up to 130 mAh g⁻¹ and discharge plateaus at 2.1–2.5 V. rsc.org

Introducing amino groups to the naphthoquinone ring is another strategy to enhance performance. The synthesis of 2,3-diamino-1,4-naphthoquinone (DANQ) was shown to improve the lithium diffusion rate and resulted in a high discharge capacity of 250 mAh g⁻¹ with 99% capacity retention after 500 cycles. researchgate.net The redox potential can be further tuned; for example, cyclizing the amino groups in DANQ to form 1H-naphtho[2,3-d]imidazole-4,9-dione (IMNQ) led to a 0.15 V increase in the redox potential. researchgate.net These findings suggest that the ethyl group in this compound would influence key properties such as solubility and electrochemical potential.

| Compound | System | Specific Capacity (mAh g⁻¹) | Voltage Plateau (V) | Key Finding |

| Bislawsone | Li-ion | 130 | 2.1–2.5 | Dimerization increases available redox sites. rsc.org |

| 1,4-Naphthoquinone (NQ) | Mg-ion | ~125 (initial) | ~1.9 vs Mg/Mg²⁺ | Offers 45% higher energy density than anthraquinone. mdpi.com |

| 2,3-Diamino-1,4-naphthoquinone (DANQ) | Li-ion | 250 | 2.3–2.5 | Amino groups enhance ion diffusion and capacity retention. researchgate.net |

| 1H-Naphtho[2,3-d]imidazole-4,9-dione (IMNQ) | Li-ion | Not specified | ~2.65 | Heterocyclic ring increases redox potential by 0.15 V over DANQ. researchgate.net |

Integration into Functional Materials

Use in Photosensitizers and Photoactive Materials

Naphthoquinone and its derivatives are recognized for their photoactive properties. The naphthalene (B1677914) unit itself is a known chromophore. In the field of photon upconversion, which converts lower-energy light to higher-energy light, naphthalene derivatives are used as annihilators. In one study, a metal-organic bichromophore was synthesized by linking an iridium-based triplet sensitizer (B1316253) to a naphthalene unit. acs.org This design facilitates efficient triplet-triplet energy transfer, a key step in the upconversion process that ultimately leads to the emission of UV light from blue light. acs.org

The photophysical properties of such systems are critical. The naphthalene unit acts as the annihilator, receiving energy from the sensitizer and undergoing triplet-triplet annihilation to produce a high-energy singlet state that then fluoresces. acs.org This demonstrates the potential of incorporating structures like this compound into more complex photoactive systems. Furthermore, 1,4-naphthoquinone is a known photo-oxidation product of naphthalene, highlighting the inherent reactivity of the scaffold under UV irradiation. researchgate.net

| Annihilator | Sensitizer | Triplet Energy (eV) | Emission Type | Application |

| 1-Methylnaphthalene (1-MN) | Ir-based complex | 2.62 | UV Fluorescence | Blue-to-UV Photon Upconversion acs.org |

Application in Anion Sensing Technologies

The electron-deficient nature of the 1,4-naphthoquinone core makes it an excellent platform for developing colorimetric anion sensors. nih.gov By attaching specific receptor groups to the scaffold, researchers have created probes that exhibit visible color changes upon binding with anions. nih.gov These sensors offer a simple, real-time method for anion detection without the need for sophisticated instrumentation. nih.gov

For example, a sensor based on a 1,4-naphthoquinone core bearing a hydrazone receptor was developed to detect biologically significant anions. nih.gov In a DMSO-water mixture, this sensor showed distinct color changes from green to light blue in the presence of fluoride (B91410) (F⁻), cyanide (CN⁻), and acetate (B1210297) (AcO⁻) ions, and to violet with hydroxide (B78521) (OH⁻) ions. nih.gov The interaction mechanism involves hydrogen bonding between the receptor's N-H group and the anion, which alters the electronic structure of the molecule and, consequently, its absorption spectrum. nih.gov Test strips prepared with the sensor could successfully detect cyanide and hydroxide in tap water. nih.gov

Other designs have incorporated imidazole (B134444) moieties, creating hybrids that also respond selectively to anions like cyanide in aqueous solutions. researchgate.net The ethyl group at the 6-position of the naphthalene ring in this compound would modulate the electronic properties and solubility of such a sensor, potentially fine-tuning its sensitivity and selectivity for target anions.

| Sensor Base | Receptor Type | Target Anions | Observable Change |

| Naphthoquinone | Hydrazone | F⁻, CN⁻, AcO⁻, OH⁻ | Color change (Green to Blue/Violet) nih.gov |

| Naphthoquinone-Imidazole | Indole (B1671886)/Pyrene | CN⁻ (in aqueous solution) | Spectrofluorometric change researchgate.net |

Chemical Probes for Investigating Molecular Interactions

The naphthoquinone scaffold serves as a valuable molecular probe for studying biological and chemical interactions due to its distinct physicochemical properties. mdpi.com The planar structure and redox capabilities allow it to interact with biomolecules and serve as a reporter. For instance, a synthetic derivative, 2-(4-methoxyanilino)naphthalene-1,4-dione, was used to investigate binding interactions with human serum albumin (HSA), a crucial transport protein in the circulatory system. nih.gov Through multi-spectroscopic techniques and molecular docking, it was determined that the naphthoquinone derivative binds preferentially to a specific site (subdomain IIA) on the protein, primarily through hydrogen bonding. nih.gov Such studies are vital for understanding the pharmacokinetics of potential drug candidates built on this scaffold. nih.gov

In a more fundamental context, the 1,4-naphthoquinone molecule itself has been the subject of studies to probe non-covalent interactions. Using rotational spectroscopy, researchers have precisely mapped the interactions between 1,4-naphthoquinone and water molecules. acs.org These experiments revealed that water acts as a versatile probe of the molecule's electron density, forming in-plane hydrogen bonds (O–H···O and C–H···O) with the quinone ring. acs.org At higher water concentrations, an "above-plane" interaction involving the π-system of the benzene (B151609) ring was also observed, demonstrating the complex electronic landscape of the naphthoquinone scaffold. acs.org These fundamental insights into how the molecule interacts with its environment are crucial for designing functional materials and probes. acs.org

Biosynthetic Pathways and Natural Occurrence of Ethylnaphthalene Derivatives

Natural Sources of Naphthoquinones and Related Compounds

Naphthoquinones are secondary metabolites widely distributed throughout the natural world. numberanalytics.comresearchgate.net These phenol-rich compounds are found abundantly in various plant families, fungi, bacteria, and even some animals. numberanalytics.commdpi.comulisboa.pt Historically, these compounds were recognized for their properties as pigments. researchgate.netulisboa.pt

In plants, naphthoquinones are found in families such as Juglandaceae, Bignoniaceae, and Ebenaceae. numberanalytics.com Well-known examples include juglone (B1673114) from the black walnut (Juglans nigra), lawsone from the henna plant (Lawsonia inermis), plumbagin (B1678898) from the roots of Plumbago species, and shikonin (B1681659) from the roots of plants like Lithospermum erythrorhizon. mdpi.comulisboa.pt Fungi, particularly genera such as Fusarium and Aspergillus, and bacteria like Streptomyces, are also known producers of naphthoquinones. numberanalytics.com While a wide array of substituted naphthoquinones are of natural origin, the specific natural occurrence of 6-Ethylnaphthalene-1,4-dione is not prominently documented in available literature. However, the study of naturally occurring analogues provides the foundational context for understanding its biosynthesis.

| Compound Name | Natural Source(s) | Class |

| Juglone | Juglans species (e.g., Black Walnut) | 1,4-Naphthoquinone (B94277) |

| Lawsone | Lawsonia inermis (Henna) | 1,4-Naphthoquinone |

| Plumbagin | Plumbago species | 1,4-Naphthoquinone |

| Shikonin | Lithospermum erythrorhizon, Arnebia decumbens | 1,4-Naphthoquinone |

| Lapachol | Tabebuia species (Lapacho trees) | 1,4-Naphthoquinone |

Polyketide Biosynthesis Pathways Leading to Naphthalene (B1677914) Derivatives

The structural core of naphthalene derivatives is assembled through the polyketide biosynthetic pathway. researchgate.net This process is orchestrated by large, multi-domain enzymes known as polyketide synthases (PKSs). researchgate.netnih.gov In fungi, the biosynthesis of aromatic polyketides like naphthalenes typically begins with the condensation of acetyl-CoA and multiple units of malonyl-CoA, following the acetate-malonate pathway. researchgate.net

Fungal non-reducing PKSs (NR-PKSs) are central to this process. They iteratively catalyze condensation reactions to build a polyketide chain, which then undergoes a series of cyclization and aromatization reactions to form the characteristic fused-ring structure of naphthalene. researchgate.netnih.gov A key intermediate in the biosynthesis of many fungal pigments and toxins is 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN). nih.govnih.gov

Research has elucidated specific pathways in detail. For instance, in the fungus Daldinia eschscholzii, a non-reducing PKS (NR-PKS) named pksTL is responsible for producing the naphthalene-based polyketide 1,3,6,8-tetrahydroxynaphthalene (4HN). nih.gov Similarly, biochemical studies of the sea urchin Strongylocentrotus purpuratus have characterized the enzyme SpPks1, an animal PKS that synthesizes 2-acetyl-1,3,6,8-tetrahydroxynaphthalene (ATHN), which serves as a precursor to echinochrome pigments. nih.govacs.org This demonstrates a convergent evolution of pathways to produce carbocyclic aromatic polyketides in both fungi and animals. acs.org

| Enzyme/System | Organism | Precursors | Product |

| Non-Reducing PKS (nrPKS) | Fungi (general) | Acetyl-CoA, Malonyl-CoA | Polyketide chain leading to naphthalene core |

| SpPks1 | Strongylocentrotus purpuratus (Sea Urchin) | Not specified | 2-acetyl-1,3,6,8-tetrahydroxynaphthalene (ATHN) |

| pksTL (NR-PKS) | Daldinia eschscholzii (Fungus) | Not specified | 1,3,6,8-tetrahydroxynaphthalene (4HN) |

Enzymatic Transformations and Metabolic Conversions of Ethylnaphthalene Structures

While the core naphthalene ring is built via PKS pathways, subsequent modifications, including the enzymatic conversion of ethylnaphthalene structures, are carried out by various tailoring enzymes. These transformations are key to the structural diversity of these compounds.

Several enzymatic systems have been shown to act on ethylnaphthalene substrates:

Horseradish Peroxidase (HRP): In a system using N-hydroxyphthalimide (NHPI) as a redox mediator, HRP can catalyze the benzylic C-H activation of substrates like 2-ethylnaphthalene (B165323). nih.gov This process leads to the formation of the corresponding ketone, demonstrating a biocatalytic route for the oxidation of the ethyl side chain. nih.gov

Ethylbenzene Dehydrogenase (EbDH): This molybdenum-containing enzyme, found in denitrifying bacteria, catalyzes the oxygen-independent hydroxylation of ethylbenzene. asm.org Studies have shown that EbDH also accepts 2-ethylnaphthalene as a substrate, converting it stereospecifically to 1-(2-naphthyl)ethanol. asm.org

Fungal Hydroxylation: The fungus Mortierella isabellina is capable of hydroxylating the benzylic carbon of 2-ethylnaphthalene, producing the corresponding optically active 1-phenylethanol (B42297) derivative. researchgate.net This highlights the ability of fungal enzyme systems to perform specific side-chain oxidations on aromatic compounds. researchgate.net

Bacterial Dioxygenases: Aerobic bacteria containing the nahA gene, which encodes for naphthalene dioxygenase, can transform substituted naphthalenes. oup.com The transformation of 1-ethylnaphthalene (B72628) can yield hydroxylated products, while 2-methylnaphthalene (B46627) (a close analogue) is converted to 4-methylsalicylic acid, indicating that the enzymatic machinery for ring cleavage can also act on substituted naphthalenes. oup.com

| Enzyme/Organism | Substrate | Transformation | Product |

| Horseradish Peroxidase (HRP) with NHPI | 2-Ethylnaphthalene | Benzylic C-H oxidation | 1-(Naphthalen-2-yl)ethan-1-one |

| Ethylbenzene Dehydrogenase (EbDH) | 2-Ethylnaphthalene | Oxygen-independent hydroxylation | 1-(2-Naphthyl)ethanol |

| Mortierella isabellina (fungus) | 2-Ethylnaphthalene | Benzylic hydroxylation | 1-(Naphthalen-2-yl)ethan-1-ol |

| Naphthalene Dioxygenase System | 1-Ethylnaphthalene | Monohydroxylation | Hydroxylated 1-ethylnaphthalene |

Identification of Gene Clusters Involved in Naphthalene Biosynthesis

In fungi and bacteria, the genes encoding the enzymes for a specific metabolic pathway are often physically grouped together in the genome, forming a biosynthetic gene cluster (BGC). nih.govplos.org These clusters typically contain the core synthase gene (e.g., a PKS), along with genes for tailoring enzymes (like reductases, hydroxylases, and methyltransferases), transporters, and transcription factors that regulate the cluster's expression. nih.govplos.org

Modern genomic techniques have enabled the identification and characterization of BGCs responsible for naphthalene synthesis. A combined strategy of phylogenetic analysis and comparative genomics has been used to identify a conserved, uncharacterized BGC in distant fungal lineages that was subsequently linked to the production of naphthalenone compounds through heterologous expression. nih.gov

A remarkable example of BGC orchestration is the biosynthesis of the immunosuppressant dalmanol A in the fungus Daldinia eschscholzii. rsc.orgrsc.org Its production requires the coordinated action of two separate and distinct polyketide gene clusters:

A naphthalene-encoding gene cluster (nap) , which contains the NR-PKS gene pksTL responsible for synthesizing the 1,3,6,8-tetrahydroxynaphthalene (4HN) precursor. nih.govrsc.org

A chromane-encoding gene cluster (chr) , which produces the other polyketide building block. nih.gov

The products of these two clusters are then coupled, likely through the action of an unspecific monooxygenase, to form the final hybrid molecule. rsc.orgrsc.org This discovery highlights that complex natural products can arise from the crosstalk between physically separate BGCs, adding a layer of complexity to the biosynthesis of naphthalene derivatives. nih.gov

| Gene Cluster | Organism | Key Gene(s) | Function |

| Naphthalenone BGC (Group XI) | Aspergillus parvulus and other fungi | nrPKS, T4HN reductase, scytalone (B1230633) dehydratase | Production of naphthalenone compounds |

| nap cluster | Daldinia eschscholzii | pksTL (NR-PKS) | Biosynthesis of 1,3,6,8-tetrahydroxynaphthalene (4HN) |

| chr cluster | Daldinia eschscholzii | ChrA (PKS), ChrB (reductase) | Biosynthesis of chromane (B1220400) precursor for dalmanol |

Future Research Directions and Emerging Paradigms for 6 Ethylnaphthalene 1,4 Dione

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 6-ethylnaphthalene-1,4-dione. Current methods often involve the oxidation of 2-ethylnaphthalene (B165323), which can yield a mixture of products, including 6-ethyl-2-hydroxynaphthalene-1,4-dione. rsc.org

Key areas for development include:

Catalyst Innovation: Investigating novel catalytic systems to improve selectivity and yield. This could involve exploring different transition metal catalysts or enzymatic approaches that can specifically target the desired oxidation pathway.

Green Chemistry Approaches: The use of greener solvents and reagents will be a priority. dtu.dk Research into solvent-free reaction conditions or the use of aqueous systems could significantly reduce the environmental impact of the synthesis. dtu.dk

Process Intensification: Optimizing reaction parameters such as temperature, pressure, and reaction time to maximize efficiency and minimize energy consumption. dtu.dk

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Improved Catalytic Oxidation | Higher selectivity, increased yield | Development of novel metal-based or enzymatic catalysts. |

| Green Solvent Systems | Reduced environmental impact, improved safety | Application of water or other benign solvents. dtu.dk |

| Photochemical Synthesis | Mild reaction conditions, unique reactivity | Exploration of light-induced transformations of suitable precursors. mdpi.com |

| Electrochemical Methods | High control over reaction, reduced waste | Development of electro-oxidative routes from 2-ethylnaphthalene. |

In-depth Mechanistic Elucidation of Complex Reaction Pathways

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for its effective utilization. Future research should aim to unravel the intricate details of these pathways.